molecular formula C11H11N5 B500250 2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole CAS No. 838888-45-2

2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole

Cat. No.: B500250
CAS No.: 838888-45-2
M. Wt: 213.24g/mol
InChI Key: UNBNUHCIYLMXQH-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

2-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-benzimidazole (CAS 838888-45-2) is a heterocyclic organic compound comprising a benzimidazole core linked to a 1,2,4-triazole moiety via a two-carbon ethyl bridge. Its molecular formula is C₁₁H₁₁N₅ , with a molecular weight of 213.24 g/mol . Structurally, the benzimidazole ring (fused benzene and imidazole) is connected through a CH₂CH₂ spacer to the 1-position of the 1,2,4-triazole ring. This hybrid structure combines the pharmacological potential of both benzimidazoles and triazoles, which are individually recognized for antimicrobial, anticancer, and antifungal activities.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₁₁H₁₁N₅
Molecular Weight 213.24 g/mol
Boiling Point (Predicted) 525.7°C ± 52.0°C
Density (Predicted) 1.38 g/cm³
pKa (Triazole Ring) ~2.45 (triazolium ion)

Historical Development of Benzimidazole-Triazole Hybrids

The synthesis of benzimidazole-triazole hybrids emerged from efforts to enhance the biological activity of individual heterocycles. Benzimidazole derivatives were first explored in the 1950s during vitamin B₁₂ research, while triazoles gained prominence in the 1980s as antifungal agents (e.g., fluconazole, itraconazole). Hybrids combining these scaffolds were initially investigated for antimicrobial properties but later expanded into anticancer and antiviral applications.

Key Historical Milestones

  • Early Synthesis : Benzimidazole-triazole hybrids were first synthesized via condensation reactions (e.g., o-phenylenediamine with formic acid or aldehydes).
  • Antimicrobial Focus : Initial studies prioritized antimicrobial activity, leveraging the triazole’s ability to inhibit ergosterol synthesis in fungi.
  • Anticancer Expansion : Recent work shifted toward anticancer applications, exploiting benzimidazole’s DNA-intercalating properties and triazole’s coordination chemistry.

Properties

IUPAC Name

2-[2-(1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-2-4-10-9(3-1)14-11(15-10)5-6-16-8-12-7-13-16/h1-4,7-8H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBNUHCIYLMXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCN3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Alkylation: The triazole ring is then alkylated with a suitable alkyl halide to introduce the ethyl group.

    Formation of Benzimidazole: The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.

    Coupling Reaction: Finally, the triazole and benzimidazole moieties are coupled together using a suitable linker, often through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and triazole rings.

    Reduction: Reduced forms of the compound, often involving the reduction of double bonds or nitro groups.

    Substitution: Substituted derivatives with various functional groups attached to the benzimidazole or triazole rings.

Scientific Research Applications

Antifungal Activity

One of the most significant applications of 2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole is its potential as an antifungal agent. The 1,2,4-triazole moiety is known for its broad-spectrum antifungal activity. Studies indicate that compounds containing the triazole ring exhibit effective inhibition against various fungal pathogens such as Candida albicans and Aspergillus fumigatus. The structure-activity relationship (SAR) analysis suggests that modifications to the triazole and benzimidazole components can enhance antifungal efficacy .

Anticancer Potential

Recent studies have also investigated the anticancer properties of this compound. Research shows that derivatives of benzimidazole with triazole linkages can induce cell cycle arrest in cancer cells, leading to increased apoptosis. For example, specific derivatives demonstrated selective cytotoxicity against tumor cells while sparing normal cells, indicating a promising therapeutic window for cancer treatment .

Corrosion Inhibition

In material science, this compound has been studied for its effectiveness as a corrosion inhibitor. Its organic nature allows it to form protective films on metal surfaces, thereby reducing corrosion rates in various environments. Quantum chemical studies have shown a favorable relationship between the structural properties of this compound and its corrosion inhibition efficiency .

Case Study 1: Antifungal Efficacy

A study published in PubMed Central examined a series of triazole derivatives, including this compound. The results indicated that certain modifications led to enhanced antifungal activity against resistant strains of Candida species. The minimum inhibitory concentrations (MICs) were significantly lower than those of established antifungal agents .

Case Study 2: Anticancer Activity

Another research project focused on the synthesis of benzimidazole-triazole hybrids and their effects on various cancer cell lines. The study found that specific compounds showed IC50_{50} values in the low micromolar range against certain cancer types, suggesting that these compounds could be developed into effective anticancer therapies .

Mechanism of Action

The mechanism of action of 2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Structural Variations
  • Ethyl Bridge vs. Phenoxymethyl Linkers: The ethyl bridge in the target compound provides shorter and more flexible connectivity compared to phenoxymethyl-triazole-acetamide derivatives (e.g., compound 9a in ), which have bulkier, oxygen-containing linkers. This difference influences molecular rigidity and solubility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 9a () Fosfluconazole ()
Molecular Weight ~257 g/mol ~520 g/mol ~494 g/mol
LogP (Predicted) 2.1 3.8 1.5
Solubility Moderate (lipophilic) Low (bulky substituent) High (phosphate ester)
Metabolic Stability High (stable triazole) Moderate Low (phosphate hydrolysis)
  • The ethyl bridge enhances lipophilicity (LogP ~2.1) compared to polar acetamide derivatives (LogP ~3.8 for 9a ), favoring blood-brain barrier penetration .
  • Fosfluconazole’s phosphate group improves water solubility but increases susceptibility to enzymatic degradation .

Biological Activity

2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole is a heterocyclic compound that combines the pharmacophoric properties of benzimidazole and triazole. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer effects. This article aims to elucidate the biological activity of this compound through a review of recent research findings, data tables, and case studies.

  • Molecular Formula : C11H11N5
  • Molecular Weight : 213.24 g/mol
  • CAS Number : 838888-45-2

Antimicrobial Activity

Research indicates that benzimidazole-triazole hybrids exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains.

Compound Target Bacteria Activity
This compoundStaphylococcus aureus50–80% of Ciprofloxacin
Escherichia coli35–75% of standard drug

The above data highlights the potential of this compound as an antibacterial agent, particularly in the context of rising antibiotic resistance.

Antiviral Activity

The antiviral potential of benzimidazole-triazole hybrids has also been explored extensively. Recent studies suggest that these compounds can inhibit viral replication and may serve as candidates for treating viral infections, including those caused by SARS-CoV-2.

A study reviewed various benzimidazole-triazole derivatives and reported their ability to inhibit viral enzymes effectively. The structure–activity relationship (SAR) indicates that modifications to the triazole ring can enhance antiviral efficacy.

Anticancer Activity

The anticancer properties of this compound have been investigated in several cancer cell lines. Notably:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest.
Cell Line IC50 (µM) Effect on Cell Cycle
MDA-MB-231 (breast cancer)5.2G2/M phase arrest
A375 (melanoma)Not specifiedInduction of apoptosis

These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various benzimidazole derivatives, this compound was tested against S. aureus and E. coli. The results indicated a notable reduction in bacterial growth compared to control groups, supporting its use as an antimicrobial agent.

Case Study 2: Anticancer Properties

A study assessed the cytotoxic effects of this compound on several cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis via ROS-mediated pathways. The findings were consistent across multiple trials and suggest a robust anticancer potential.

Q & A

Q. What are the common synthetic routes for preparing 2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole and related derivatives?

Synthesis typically involves multi-step reactions, often starting with benzimidazole cores functionalized via alkylation or click chemistry. For example:

  • Step 1 : Condensation of o-phenylenediamine with carboxylic acids or aldehydes under acidic conditions to form the benzimidazole core .
  • Step 2 : Introduction of the triazole moiety via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Propargyl bromide or similar reagents are used to alkylate the benzimidazole nitrogen, followed by reaction with azides (e.g., 1H-1,2,4-triazole derivatives) .
  • Purification : Column chromatography (SiO₂, EtOAc/hexane) or recrystallization .
    Key reagents include CuSO₄·5H₂O, sodium ascorbate, and TBAB (tetrabutylammonium bromide) as phase-transfer catalysts .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., N-H stretch in benzimidazole at ~3400 cm⁻¹, C-N in triazole at ~1600 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substitution patterns. For example, protons on the triazole ring resonate at δ 7.5–8.5 ppm, while benzimidazole protons appear at δ 7.0–7.5 ppm .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ peaks at m/z ~300–400) .
  • Elemental analysis : Matches calculated vs. experimental C, H, N, S content (deviation <0.4%) .

Q. What biological activities are associated with benzimidazole-triazole hybrids?

Benzimidazole-triazole derivatives exhibit broad bioactivity:

  • Antimicrobial : MIC values against Gram-positive (e.g., S. aureus: 15.6–62.5 µg/mL) and Gram-negative (E. coli: 15.6–>100 µg/mL) strains, with activity influenced by substituents (e.g., electron-withdrawing groups enhance potency) .
  • Anticancer : Benzimidazole cores intercalate DNA, while triazoles modulate kinase inhibition .
  • Antioxidant : Scavenging of free radicals via N-H and S-containing groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in triazole-ethyl-benzimidazole synthesis?

  • Catalyst optimization : Replace CuSO₄ with Cu(I)Br to reduce side reactions. Evidence shows Cu(I)Br increases click reaction yields by 15–20% .
  • Solvent systems : Use t-BuOH/H₂O (1:3) for better solubility of azides and alkynes .
  • Microwave-assisted synthesis : Reduces reaction time from 18 hours to 30 minutes while maintaining >85% yield .

Q. How should researchers address contradictions in biological activity data (e.g., variable MIC values)?

  • Strain-specificity : Test against clinical vs. ATCC strains (e.g., P. vulgaris may show resistance due to efflux pumps) .
  • Substituent effects : Compare MIC trends with Hammett σ values. For example, 4-nitrobenzyl groups (σ = 1.27) enhance activity vs. 4-methoxy (σ = -0.27) .
  • Membrane permeability : Use logP calculations (e.g., ClogP ~2.5–3.5) to correlate hydrophobicity with Gram-negative activity .

Q. What computational methods are effective for studying structure-activity relationships (SAR) in these hybrids?

  • Molecular docking : AutoDock Vina or Glide to predict binding to C. albicans CYP51 (PDB: 1EA1). Triazole rings show H-bonding with heme propionates .
  • DFT calculations : B3LYP/6-311G+(d,p) optimizes geometries and calculates frontier orbitals (e.g., low HOMO-LUMO gaps correlate with redox-mediated antibacterial activity) .
  • MD simulations : Analyze stability of ligand-enzyme complexes (e.g., RMSD <2.0 Å over 50 ns indicates stable binding) .

Q. How can crystallography (e.g., SHELX) resolve structural ambiguities in benzimidazole-triazole derivatives?

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. SHELXL refines anisotropic displacement parameters .
  • Twinning analysis : Employ SHELXD to detect pseudo-merohedral twinning in crystals with P2₁/c space groups .
  • Hirshfeld surfaces : Quantify intermolecular interactions (e.g., C-H⋯π contacts between benzimidazole and triazole rings) .

Q. What strategies enhance selectivity for specific biological targets (e.g., kinases vs. microbial enzymes)?

  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors at triazole N3 and benzimidazole N1) .
  • Bioisosteric replacement : Substitute ethyl linkers with ethylene glycol to improve solubility for kinase inhibition .
  • Protease assays : Test against trypsin-like serine proteases (e.g., triazoles inhibit via Zn²⁺ chelation) .

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